1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine
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Overview
Description
1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine, also known as FPPP, is a chemical compound that has been widely used in scientific research. FPPP is a piperazine derivative that has shown potential as a therapeutic agent for various medical conditions.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine is not fully understood. However, it is believed that 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine exerts its effects by modulating the activity of certain neurotransmitters in the brain. 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine is thought to increase the levels of serotonin and norepinephrine in the brain, which are known to play a role in regulating mood, anxiety, and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has significant anti-inflammatory and analgesic effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine in lab experiments is its high potency and selectivity. 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has a high affinity for certain neurotransmitter receptors, which allows for precise modulation of their activity. Additionally, 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine is relatively easy to synthesize and has a long shelf life.
However, there are also some limitations to using 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine in lab experiments. One of the main limitations is its potential toxicity. 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have toxic effects on certain cell types at high concentrations. Additionally, 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine. One potential area of research is the development of more selective and potent derivatives of 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine and its potential therapeutic applications. Finally, studies in human subjects are needed to determine the safety and efficacy of 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine in humans.
Synthesis Methods
The synthesis of 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-(phenylthio)propanoic acid. The reaction is catalyzed by N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine.
Scientific Research Applications
1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic effects. 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has also been shown to have potential as an antidepressant and anxiolytic agent. Additionally, 1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer’s disease.
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2OS/c20-17-8-4-5-9-18(17)21-11-13-22(14-12-21)19(23)10-15-24-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINAIEYNOWLDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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